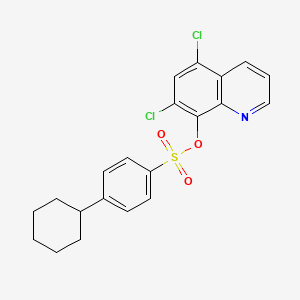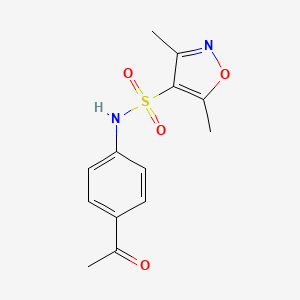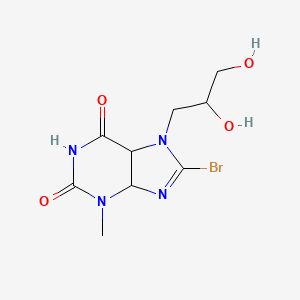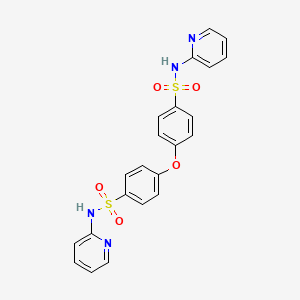
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate: is a chemical compound with the molecular formula C21H19Cl2NO3S and a molecular weight of 436.35 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a cyclohexylbenzene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate typically involves the following steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinolin-8-ol using reagents such as phosphorus oxychloride (POCl3) and chlorine gas under controlled conditions.
Sulfonation Reaction: The 5,7-Dichloroquinolin-8-ol is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like ethanol or methanol, often with heating.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry:
Biology:
- Potential applications in the development of antimicrobial agents due to its structural similarity to other bioactive quinoline derivatives .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry:
作用機序
based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its quinoline and sulfonate moieties . The chlorine atoms may enhance its binding affinity and specificity to these targets.
類似化合物との比較
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of the target compound.
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate: Another sulfonate derivative with similar structural features.
Uniqueness:
特性
分子式 |
C21H19Cl2NO3S |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO3S/c22-18-13-19(23)21(20-17(18)7-4-12-24-20)27-28(25,26)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |
InChIキー |
IYIFOZIVZYAZQO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)


![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)

![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
